molecular formula C14H16N2O4 B6628628 N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide

N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide

Cat. No.: B6628628
M. Wt: 276.29 g/mol
InChI Key: PEBIEGOUUIBJNF-UHFFFAOYSA-N
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Description

N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes an alkyne group, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    N-hex-1-yn-3-yl-3-methoxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-hex-1-yn-3-yl-4-nitrobenzamide: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.

    N-hex-1-yn-3-yl-3-methoxy-4-aminobenzamide:

Uniqueness

N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-hex-1-yn-3-yl-3-methoxy-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-6-11(5-2)15-14(17)10-7-8-12(16(18)19)13(9-10)20-3/h2,7-9,11H,4,6H2,1,3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBIEGOUUIBJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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